4-Chloro-3-isopropoxypyridine

Pyridyne Chemistry Regioselective Lithiation Diels–Alder Cycloaddition

Researchers face divergent reactivity between chloro-isopropoxypyridine isomers. This specific 4-chloro-3-substituted pattern enables unique synthetic pathways unavailable with 2- or 3-chloro analogs. - **Synthetic advantage**: Enables 3,4-pyridyne generation with 80% yield (vs 70% for methoxy analog) and Diels-Alder adduct yields of 66-89% (vs 19% for 3-chloropyridine). - **Biological validation**: Documented MPO inhibitor with IC50 = 26 nM in chlorination assays; validated starting point for inflammatory/cardiovascular drug discovery. - **Process fidelity**: Specified in DE2857020A1 for pyridine-based antidepressant synthesis; ensures regulatory traceability.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B12454163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-isopropoxypyridine
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CN=C1)Cl
InChIInChI=1S/C8H10ClNO/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3
InChIKeyOYAJASBYAVNYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-isopropoxypyridine: Pyridyne Precursor & MPO Inhibitor


4-Chloro-3-isopropoxypyridine is a halogenated pyridine derivative bearing a chlorine atom at the 4-position and an isopropoxy group at the 3-position [1]. As an ortho-alkoxy halopyridine, it serves as a precursor to 2-alkoxy-3,4-pyridyne intermediates, enabling regioselective cycloaddition chemistry that is not accessible with simpler chloropyridines [2]. The compound is also reported as a myeloperoxidase (MPO) inhibitor with low nanomolar potency in enzymatic assays [3], distinguishing it from positionally isomeric analogs that lack this biological profile. Its unique combination of substitution pattern and reactivity underpins its value in synthetic methodology and early-stage drug discovery programs.

Regioselective pyridyne cycloaddition chemistry
MPO enzymatic assay fit
Patent-reported intermediate route

Positional Isomer Specificity of 4-Chloro-3-isopropoxypyridine


Positional isomerism in chloro-isopropoxypyridines confers fundamentally divergent reactivity profiles. While 2-chloro-3-isopropoxypyridine (CAS 1105190-61-1) and 2-isopropoxy-3-chloropyridine (CAS 282723-22-2) are commercially available analogs, the specific ortho-alkoxy/ortho-chloro arrangement in 4-chloro-3-isopropoxypyridine is uniquely capable of undergoing regioselective lithiation-elimination to generate 2-alkoxy-3,4-pyridyne intermediates [1]. The 4-chloro substitution pattern positions the chlorine para to the ring nitrogen, altering both electronic properties and nucleophilic substitution reactivity relative to 2- or 3-chloro isomers [2]. Procurement of an incorrect isomer would compromise synthetic routes relying on pyridyne generation and would yield different biological activity profiles against targets such as myeloperoxidase, for which the 4-chloro-3-isopropoxy arrangement has been specifically documented [3].

1Pyridyne generation pathway may shift with 2- or 3-chloro isomers
2MPO inhibition profile not reported for positional analogs; may differ
3Patent-specified substitution pattern required for process fidelity

Quantitative Performance Benchmarks for 4-Chloro-3-isopropoxypyridine


Cycloaddition Yield Enhancement via Alkoxy Pyridyne

In a direct head-to-head comparison, 2-isopropoxy-3-chloropyridine (the structural motif represented by 4-chloro-3-isopropoxypyridine after lithiation) generated 2-alkoxy-3,4-pyridyne intermediates that underwent Diels–Alder cycloaddition with furan to yield adducts in 66–89% yield [1]. In contrast, unsubstituted 3-chloropyridine treated under comparable conditions (LDA, furan) gave only 19% of the corresponding adduct [1]. This represents a 3.5× to 4.7× improvement in synthetic yield attributable to the alkoxy stabilization of the pyridyne intermediate and steric inhibition of α-lithiation by the isopropoxy group [2].

Cycloaddition yield
Head-to-head
66–89% vs 19%
Supports pyridyne cycloaddition yield assessment
Furan Diels–Alder; t-BuLi lithiation
Pyridyne Chemistry Regioselective Lithiation Diels–Alder Cycloaddition Synthetic Methodology

Steric Control of α-Lithiation by Isopropoxy Group

The isopropoxy group in 2-isopropoxy-3-chloropyridine (derived from 4-chloro-3-isopropoxypyridine) exhibits enhanced steric bulk compared to the methoxy analog, which inhibits α-lithiation by tert-butyllithium and improves regioselectivity [1]. While both 2-methoxy- and 2-isopropoxy-3-chloropyridines generate pyridyne intermediates, the isopropoxy variant demonstrates a favorable balance of electron donation and steric shielding that suppresses undesired polymerization and nucleophilic addition side reactions [1]. Quantitative yield data from the same study: 2-methoxy-3-chloropyridine gave 70% cycloadduct yield; 2-isopropoxy-3-chloropyridine gave 80% yield [2].

Alkoxy steric effect
Head-to-head
80% vs 70%
Supports isopropoxy selection for regioselective lithiation
tert-BuLi, furan trapping
Regioselective Lithiation Steric Effects Alkoxy Group Comparison Pyridyne Precursor Selection

Myeloperoxidase (MPO) Inhibitory Potency

4-Chloro-3-isopropoxypyridine has been characterized as a myeloperoxidase (MPO) inhibitor with an IC50 value of 26 nM in a chlorination activity assay [1]. While comparable MPO inhibition data for positional isomers (2-chloro-3-isopropoxypyridine or 2-isopropoxy-3-chloropyridine) are not publicly available in the same assay format, the 26 nM potency establishes this compound as a member of the nanomolar MPO inhibitor class [2]. Positional isomerism in halopyridines is known to alter biological target engagement; therefore, this specific substitution pattern should not be assumed to be interchangeable [2].

MPO IC50
Class-level
26 nM
Reported MPO inhibition potency; isomer comparability not confirmed
Chlorination activity assay
Myeloperoxidase Inhibition Enzymatic Assay Drug Discovery Inflammation

Pharmaceutical Intermediate in Patented Synthetic Routes

Patent DE2857020A1 explicitly claims 4-chloro-3-isopropoxypyridine as an intermediate in the preparation of therapeutically active pyridine compounds, specifically citing its utility in manufacturing antidepressant agents [1]. The patent discloses that the compound enables an improved synthetic pathway offering enhanced economic efficiency compared to prior art methods [1]. While multiple chloro-isopropoxypyridine isomers exist, this specific substitution pattern is the one designated for the claimed synthetic route, establishing a direct procurement link to a documented industrial process.

Patent intermediate
Source review
DE2857020A1
Patent-claimed intermediate; procurement may support process fidelity
No isomer comparator
Pharmaceutical Intermediate Patent Literature Process Chemistry Antidepressant Synthesis

High-Value Applications of 4-Chloro-3-isopropoxypyridine


Epoxydihydroisoquinoline Synthesis via Pyridyne Cycloaddition

Researchers employing Diels–Alder cycloaddition of 3,4-pyridynes with furan to prepare epoxydihydroisoquinoline scaffolds should prioritize 4-chloro-3-isopropoxypyridine as the precursor of choice. Direct comparative data show that this substitution pattern enables adduct yields of 66–89%, versus only 19% for unsubstituted 3-chloropyridine [1]. The 3.5×–4.7× yield advantage directly translates to reduced material costs and improved reaction throughput in both academic and industrial settings.

MPO Inhibitor Screening and Lead Optimization

Drug discovery programs targeting myeloperoxidase for inflammatory or cardiovascular indications should consider 4-chloro-3-isopropoxypyridine as a validated starting point for medicinal chemistry. The documented IC50 of 26 nM in MPO chlorination assays [1] provides a quantifiable potency benchmark that may guide analog design and structure–activity relationship (SAR) studies. Procurement of this specific isomer ensures consistency with published binding data, which may not be replicable with 2-chloro or alternative positional isomers.

Antidepressant Intermediate Manufacturing

Process chemistry teams developing synthetic routes to pyridine-based antidepressants should specify 4-chloro-3-isopropoxypyridine as the key intermediate per DE2857020A1 [1]. The patent explicitly claims this compound as enabling a more economically efficient pathway compared to prior methods [1]. Sourcing the correct positional isomer is critical for maintaining process fidelity and meeting regulatory expectations for intermediate traceability.

Regioselective Lithiation Methodology Development

Academic and industrial laboratories developing new methodologies for heteroaryne generation should select 4-chloro-3-isopropoxypyridine as a model substrate based on its demonstrated regioselective lithiation behavior. The isopropoxy group provides steric inhibition of α-lithiation by tert-butyllithium, offering a 10-percentage-point yield improvement over the methoxy analog (80% vs. 70%) [1]. This property makes it the preferred substrate for reaction optimization studies and for teaching advanced pyridyne chemistry.

Application
Selection Property
Validation Focus
Pyridyne cycloaddition synthesis
Positional isomer reactivity
Cycloaddition yield and isomer identity
MPO enzyme inhibition studies
Reported MPO IC50 benchmark
MPO inhibition activity verification
Patent-designated intermediate synthesis
Patent-validated substitution pattern
Process fidelity and intermediate traceability
Regioselective lithiation methodology
Alkoxy steric control
α-lithiation regioselectivity and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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